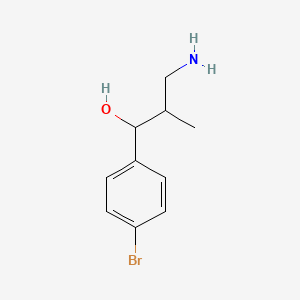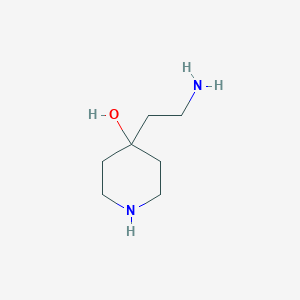
6-Bromo-5-chloro-8-fluoro-N4-methylquinoline-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-chloro-8-fluoro-N4-methylquinoline-3,4-diamine is a synthetic organic compound with the molecular formula C10H8BrClFN3 and a molecular weight of 304.55 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a quinoline ring, along with a methyl group on the nitrogen atom at position 4. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-8-fluoro-N4-methylquinoline-3,4-diamine typically involves multi-step organic reactions. One common approach includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable quinoline derivative.
Methylation: The methyl group is introduced at the nitrogen atom at position 4 through methylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloro-8-fluoro-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-5-chloro-8-fluoro-N4-methylquinoline-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-8-fluoro-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-chloro-7-methylquinoline
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- 4-Methylquinoline
Uniqueness
6-Bromo-5-chloro-8-fluoro-N4-methylquinoline-3,4-diamine is unique due to the specific combination of halogen atoms and the methyl group on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C10H8BrClFN3 |
|---|---|
Molecular Weight |
304.54 g/mol |
IUPAC Name |
6-bromo-5-chloro-8-fluoro-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H8BrClFN3/c1-15-10-6(14)3-16-9-5(13)2-4(11)8(12)7(9)10/h2-3H,14H2,1H3,(H,15,16) |
InChI Key |
ZBADIFHDMXUNDM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=C(C=C(C2=NC=C1N)F)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-Oxo-1-(propan-2-yl)pyrrolidin-2-yl]acetic acid](/img/structure/B13171801.png)

![N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13171812.png)


![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)

![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13171861.png)
![tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13171864.png)

![2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13171877.png)
![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)


